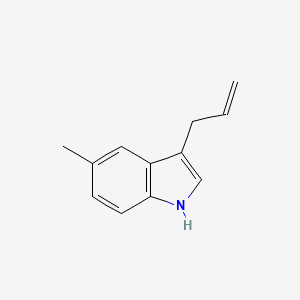

3-Allyl-5-methyl-1H-indole

Description

Significance of Indole Derivatives in Organic Chemistry Research

Indole and its derivatives are fundamental building blocks in the synthesis of numerous natural products and pharmacologically active compounds. rsc.orgdergipark.org.tr They are present in the amino acid tryptophan, neurotransmitters like serotonin, and a multitude of alkaloids with diverse biological activities. wikipedia.orgresearchgate.net The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position, allowing for the introduction of various functional groups. nih.gov This reactivity has been extensively exploited by organic chemists to construct complex molecular architectures. derpharmachemica.com The development of new methods for the site-selective functionalization of the indole core remains an active and important area of research. nih.govpurkh.com

Overview of Allyl-Substituted Indoles in Synthetic Design

Allyl-substituted indoles are particularly valuable intermediates in organic synthesis. The allyl group, with its reactive double bond, serves as a handle for a variety of chemical transformations, including oxidation, reduction, and addition reactions. The introduction of an allyl group at the C3 position of the indole nucleus is a common strategy for building molecular complexity. nih.gov Palladium-catalyzed allylation reactions have emerged as a powerful tool for the synthesis of these compounds, offering high regioselectivity and functional group tolerance. nih.govnih.gov Furthermore, the presence of an allyl group can influence the biological activity of the indole derivative, making these compounds attractive targets for medicinal chemistry research.

Positioning of 3-Allyl-5-methyl-1H-indole within the Scope of Functionalized Indoles

This compound belongs to the class of 3,5-disubstituted indoles. The presence of a methyl group at the C5 position and an allyl group at the C3 position makes it a specific and interesting example within the broader family of functionalized indoles. The methyl group can influence the electronic properties of the indole ring, potentially affecting its reactivity and biological interactions. chim.it The allyl group at the nucleophilic C3 position provides a site for further synthetic modifications. This particular substitution pattern makes this compound a useful building block for the synthesis of more complex indole-based structures and a subject of interest for investigating the structure-activity relationships of indole derivatives. Research into compounds like 5-methylindole has shown that it can undergo alkylation to yield products such as this compound. researchgate.net

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-methyl-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C12H13N/c1-3-4-10-8-13-12-6-5-9(2)7-11(10)12/h3,5-8,13H,1,4H2,2H3 |

InChI Key |

AVZXXPFZNGISDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC=C |

Origin of Product |

United States |

Q & A

Basic: What are the recommended synthetic routes for 3-Allyl-5-methyl-1H-indole, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically involves electrophilic substitution or cross-coupling reactions. For example, allylation of 5-methylindole can be achieved via Friedel-Crafts alkylation using allyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under inert conditions . Post-synthesis, purity validation should include:

- Column Chromatography : Use gradients of ethyl acetate/hexane (e.g., 70:30) for separation .

- Spectroscopic Analysis : Confirm structure via ¹H/¹³C NMR (e.g., δ 5.1–5.3 ppm for allyl protons) and HRMS for molecular ion verification .

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Assign allyl (δ 5.1–5.8 ppm) and methyl groups (δ 2.3–2.5 ppm) while checking for splitting patterns .

- FT-IR : Confirm C=C (1640–1680 cm⁻¹) and N-H (3400–3500 cm⁻¹) stretches .

- Mass Spectrometry : HRMS should match the theoretical mass (e.g., [M+H]⁺ for C₁₂H₁₃N: 171.10).

Conflict Resolution : Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if crystals are obtainable) . For ambiguous peaks, consider variable-temperature NMR or isotopic labeling .

Advanced: How can reaction conditions be optimized for introducing allyl groups to indole derivatives like this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., I₂, FeCl₃) in acetonitrile or DMF; iodine (10 mol%) at 40°C showed 98% yield in analogous reactions .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance electrophilicity of allylating agents .

- Temperature Control : Higher temperatures (40–80°C) reduce reaction time but may increase side products; monitor via TLC .

- Kinetic Studies : Use DSC or in-situ FT-IR to track reaction progress and identify rate-limiting steps .

Advanced: How to resolve contradictions between crystallographic data and computational models for this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Data Quality : Re-examine X-ray data (e.g., SHELXL refinement for occupancy or thermal parameters) .

- Computational Assumptions : Verify DFT methods (e.g., B3LYP/6-311+G(d,p)) against experimental bond lengths/angles .

- Twinning Effects : Use SHELXD or PLATON to detect twinning in crystals .

- Validation Tools : Cross-check with CCDC databases (e.g., CCDC-2191474) for similar structures .

Advanced: What protocols ensure reproducibility in multi-step synthesis of substituted indoles like this compound?

Methodological Answer:

- Stepwise Monitoring : Use TLC or LC-MS after each step to confirm intermediate formation .

- Standardized Logs : Document reaction parameters (e.g., solvent purity, humidity) to identify variability sources .

- Collaborative Validation : Share synthetic protocols via platforms like Zenodo or ChemRxiv for peer verification .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., allyl bromide) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How to analyze thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., 150–200°C) under nitrogen .

- DSC : Identify exothermic/endothermic events (e.g., melting point, pyrolysis) .

- GC-MS : Characterize volatile decomposition products (e.g., indole fragments) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy .

Advanced: How can researchers address discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations .

- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives .

- Structural Analogues : Compare with known indole-based inhibitors (e.g., bisindolylmaleimides) to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.